molecular formula C8H14N2S B2844538 [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine CAS No. 1248668-39-4

[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine

Cat. No.: B2844538
CAS No.: 1248668-39-4
M. Wt: 170.27
InChI Key: MAKQWEUMRFQSLF-UHFFFAOYSA-N
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Description

[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine: is a chemical compound with the molecular formula C8H14N2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine typically involves the reaction of 2-methylpropylamine with a thiazole derivative. One common method involves the use of 2-bromo-1,3-thiazole as a starting material. The reaction proceeds through nucleophilic substitution, where the amine group of 2-methylpropylamine displaces the bromine atom on the thiazole ring. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methanamine: can be compared with other thiazole derivatives, such as:

  • [2-(2-Methylpropyl)-1,3-thiazol-4-yl]methanamine
  • [2-(2-Methylpropyl)-1,3-thiazol-6-yl]methanamine

These compounds share similar structural features but differ in the position of the substituents on the thiazole ring. The unique positioning of the substituents in This compound can influence its chemical reactivity and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

[2-(2-methylpropyl)-1,3-thiazol-5-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-6(2)3-8-10-5-7(4-9)11-8/h5-6H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKQWEUMRFQSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=C(S1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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